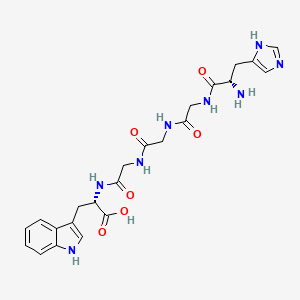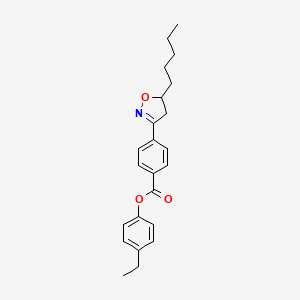
Benzoic acid, 4-(4,5-dihydro-5-pentyl-3-isoxazolyl)-, 4-ethylphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-(4,5-dihydro-5-pentyl-3-isoxazolyl)-, 4-ethylphenyl ester is a complex organic compound with a molecular structure that includes benzoic acid, isoxazole, and ethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(4,5-dihydro-5-pentyl-3-isoxazolyl)-, 4-ethylphenyl ester typically involves multiple steps, starting with the preparation of the isoxazole ring. The isoxazole ring can be synthesized through a cyclization reaction involving hydroxylamine and a β-keto ester. The pentyl group is introduced through alkylation reactions. The final esterification step involves the reaction of the isoxazole derivative with benzoic acid and 4-ethylphenol under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(4,5-dihydro-5-pentyl-3-isoxazolyl)-, 4-ethylphenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the isoxazole ring to a more saturated structure.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(4,5-dihydro-5-pentyl-3-isoxazolyl)-, 4-ethylphenyl ester involves its interaction with specific molecular targets. The isoxazole ring and ester groups can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds like methyl benzoate and ethyl benzoate share structural similarities but differ in their ester groups.
Isoxazole derivatives: Compounds such as 3-isoxazolecarboxylic acid and 5-methylisoxazole have similar ring structures but different substituents.
Uniqueness
Benzoic acid, 4-(4,5-dihydro-5-pentyl-3-isoxazolyl)-, 4-ethylphenyl ester is unique due to its combination of benzoic acid, isoxazole, and ethylphenyl groups
Properties
CAS No. |
568588-39-6 |
|---|---|
Molecular Formula |
C23H27NO3 |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
(4-ethylphenyl) 4-(5-pentyl-4,5-dihydro-1,2-oxazol-3-yl)benzoate |
InChI |
InChI=1S/C23H27NO3/c1-3-5-6-7-21-16-22(24-27-21)18-10-12-19(13-11-18)23(25)26-20-14-8-17(4-2)9-15-20/h8-15,21H,3-7,16H2,1-2H3 |
InChI Key |
YWXAPAMCMUDQJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CC(=NO1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


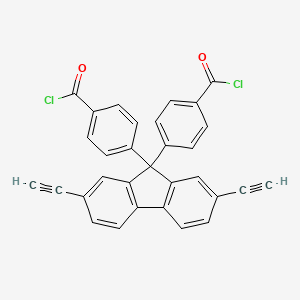
![1-{4-[(Methanesulfonyl)amino]phenyl}cyclopropane-1-carboxylic acid](/img/structure/B14218439.png)
![Pyrido[2,3-g]quinoline-5,10-dione, 9-iodo-3-methyl-](/img/structure/B14218440.png)
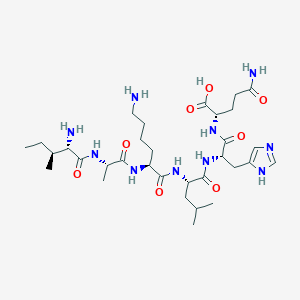

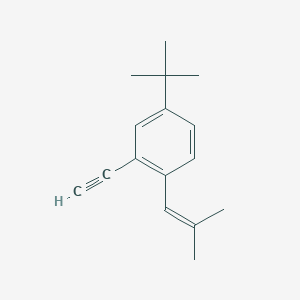
![N-[3-(4-Bromophenyl)-3-oxopropyl]-L-methionine](/img/structure/B14218474.png)

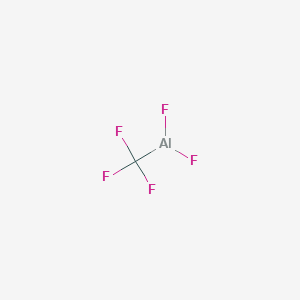
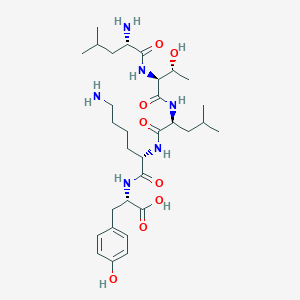
![2-(2-{2-[(3-Ethyloxetan-3-yl)methoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14218514.png)


